3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea
Description
This compound is a urea derivative featuring a pyrrolidin-5-one core substituted with a 3,4-dimethylphenyl group and a 1-methylpiperidin-4-yl moiety. Its structure combines a urea functional group with aromatic and heterocyclic components, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-14-5-6-18(11-15(14)2)24-13-16(12-19(24)25)21-20(26)23(4)17-7-9-22(3)10-8-17/h5-6,11,16-17H,7-10,12-13H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDFHKVJPZXTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N(C)C3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in modulating various cellular pathways and interactions with specific biological targets.
Chemical Structure
The compound's structure includes:
- A pyrrolidinone ring
- A urea moiety
- A 3,4-dimethylphenyl group
- A methylpiperidine substituent
This configuration allows for multiple interactions with biological receptors and enzymes, enhancing its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimalarial activity : Similar urea derivatives have shown efficacy against Plasmodium species, suggesting potential applications in treating malaria .
- Kinase inhibition : Preliminary studies indicate that the compound may interact with kinase enzymes, which are crucial for various signaling pathways in cells. This interaction can lead to modulation of cell proliferation and differentiation .
The biological effects of this compound are believed to arise from its ability to:
- Bind to specific enzymes or receptors, altering their activity.
- Form hydrogen bonds with key residues in the active sites of target proteins, which can inhibit their function and thus affect downstream signaling pathways .
Antimalarial Activity
A study focused on urea derivatives demonstrated that modifications at the 3-position of pyrimidine compounds significantly enhanced antimalarial activity. The most potent compounds showed IC50 values as low as 0.09 µM against Plasmodium falciparum strains . The structural similarities between these compounds and this compound suggest that it may exhibit comparable efficacy.
Kinase Interaction Profiles
Research on urea derivatives has also highlighted their interaction with human kinases. Compounds similar to the target compound were profiled against a panel of kinases, revealing a selective inhibition pattern that could be exploited for therapeutic purposes. For instance, certain derivatives showed selective inhibition of CDPK1 in Plasmodium species, indicating potential for targeted drug development .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
a. Fumarate Salt of (R)-3-(1-(2,3-Dichloro-4-(pyrazin-2-yl)phenyl)-2,2,2-trifluoroethyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea ()
- Key Differences :
- The phenyl group in this analog is substituted with electron-withdrawing groups (2,3-dichloro, pyrazinyl) compared to the electron-donating 3,4-dimethylphenyl in the target compound.
- A trifluoroethyl group replaces the pyrrolidin-5-one core.
- Implications :
b. Crystalline Forms of 1-((2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea Maleate ()
- Key Differences: A benzoimidazole substituent replaces the pyrrolidinone group. The 4-cyanophenyl group introduces strong dipolar interactions.
- Implications: The maleate salt enhances crystallinity and stability. The cyanophenyl group may improve π-π stacking interactions in biological systems .
2.2 Urea Derivatives with Piperidine/Pyrrolidine Moieties
a. 3-(1-(2,3-Dichlorophenyl)ethyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea ()
- Key Differences: A dichlorophenyl-ethyl group replaces the pyrrolidinone-linked dimethylphenyl group.
- The ethyl spacer may reduce steric hindrance in receptor binding .
b. {1-(3,4-Dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate ()
- Key Differences: A sulphobenzoate ester replaces the urea group. The pryazolidinone core differs from pyrrolidinone.
- Implications: The sulphonate group improves aqueous solubility. The pryazolidinone core may confer metabolic stability .
2.3 Pyrazoline-Based Analogs ()
| Compound | Substituents (R) | Melting Point (°C) | Rf Value |
|---|---|---|---|
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | Butyloxy | 126–130 | 0.87 |
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | Pentyloxy | 121–125 | 0.89 |
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | Heptanoyloxy | 121–125 | 0.89 |
- Implications: Longer alkyloxy chains (e.g., heptanoyloxy) reduce melting points, suggesting increased flexibility and lower crystallinity. The 3,4-dimethylphenyl group consistently contributes to high yields (84–86%) and stability .
2.4 Arylpiperazine Urea Analogs ()
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)
- Key Differences :
- A pyrazole ring replaces the piperidine group.
- Methoxy substituents enhance electron density on the phenyl ring.
- Implications :
- The pyrazole moiety may act as a hydrogen bond acceptor, influencing target selectivity.
- Methoxy groups improve solubility but may reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
